2-(4-Acetamidophenoxy)-N,N,N-trimethylethanaminium bromide
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Overview
Description
2-(4-Acetamidophenoxy)-N,N,N-trimethylethanaminium bromide is a quaternary ammonium compound with a variety of applications in scientific research. This compound is known for its unique chemical structure, which includes an acetamidophenoxy group and a trimethylethanaminium group, making it useful in various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Acetamidophenoxy)-N,N,N-trimethylethanaminium bromide typically involves the reaction of 4-acetamidophenol with 2-bromoethanol to form 2-(4-acetamidophenoxy)ethanol. This intermediate is then reacted with trimethylamine to yield the final product. The reaction conditions often include the use of solvents such as acetonitrile and catalysts like sodium carbonate .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Quality control measures are essential to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(4-Acetamidophenoxy)-N,N,N-trimethylethanaminium bromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The bromide ion can be substituted with other nucleophiles in substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and pH levels to optimize the reaction outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
2-(4-Acetamidophenoxy)-N,N,N-trimethylethanaminium bromide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(4-Acetamidophenoxy)-N,N,N-trimethylethanaminium bromide involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and function. This interaction is mediated through its quaternary ammonium group, which can form ionic bonds with negatively charged sites on the target molecules .
Comparison with Similar Compounds
Similar Compounds
4-(2-(Trimethylammonio)ethoxy)benzenaminium halide: Similar in structure but with different functional groups.
4-(2-(Trimethylammonio)ethoxy)benzeneaminium dibromide: Another related compound used in derivatization reactions.
Uniqueness
2-(4-Acetamidophenoxy)-N,N,N-trimethylethanaminium bromide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-(4-acetamidophenoxy)ethyl-trimethylazanium;bromide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O2.BrH/c1-11(16)14-12-5-7-13(8-6-12)17-10-9-15(2,3)4;/h5-8H,9-10H2,1-4H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILIOGBREUGCWHZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)OCC[N+](C)(C)C.[Br-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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